![molecular formula C14H18IN3O4 B13859777 [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide typically involves the reaction of 4-aminophenyltrimethylammonium iodide with N-hydroxysuccinimide ester of 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions, usually in an organic solvent such as dimethylformamide or dichloromethane, at room temperature or slightly elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
化学反応の分析
Types of Reactions
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is used as a reagent in organic synthesis. It is employed in the preparation of various functionalized compounds and as a building block in the synthesis of complex molecules.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a probe to investigate the binding sites and activity of enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
作用機序
The mechanism of action of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]boronic acid
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]methanol
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]acetic acid
Uniqueness
Compared to similar compounds, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various scientific applications.
特性
分子式 |
C14H18IN3O4 |
|---|---|
分子量 |
419.21 g/mol |
IUPAC名 |
[4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H17N3O4.HI/c1-17(2,3)11-6-4-10(5-7-11)15-14(20)21-16-12(18)8-9-13(16)19;/h4-7H,8-9H2,1-3H3;1H |
InChIキー |
QZMSPGPLVMBUCF-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


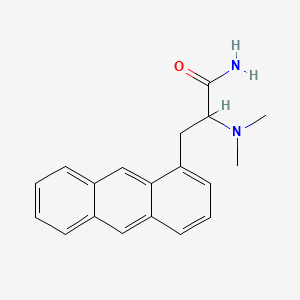
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)

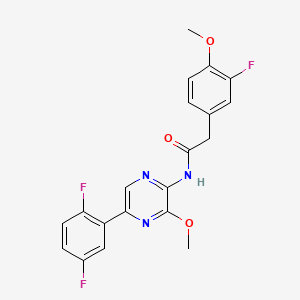
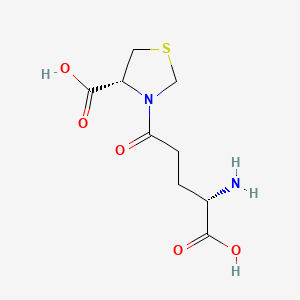
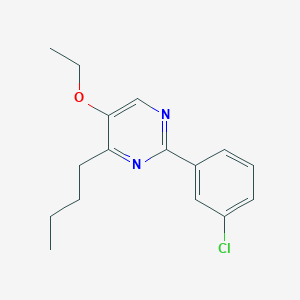
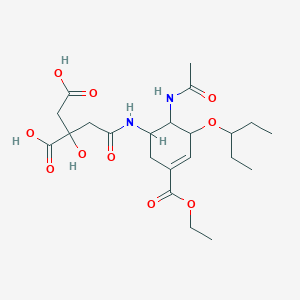
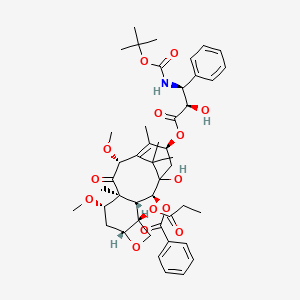
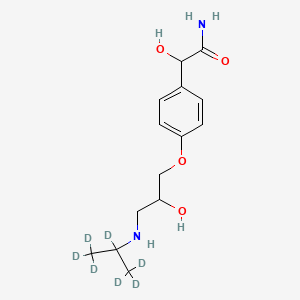
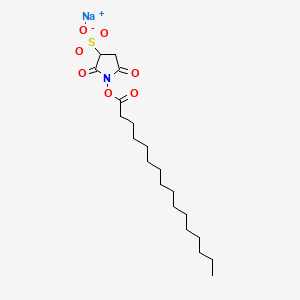
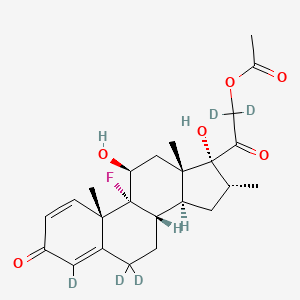
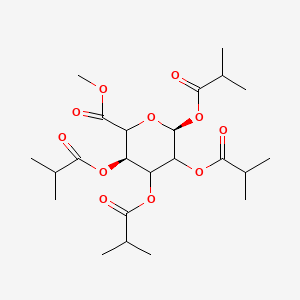
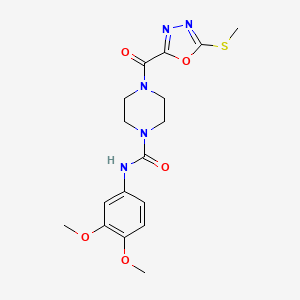
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
